2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyrazole, triazoloquinazoline, and chlorophenoxy moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the chlorophenoxy group through nucleophilic substitution reactions. The final step involves the formation of the triazoloquinazoline core via cyclization reactions under controlled conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinazoline derivatives, while reduction can produce pyrazoline analogs
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to interact with reactive oxygen species (ROS) pathways may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline
- 2-{1-[(4-methylphenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline
- 2-{1-[(4-fluorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
The uniqueness of 2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the chlorophenoxy group may enhance its binding affinity to certain molecular targets, potentially leading to improved pharmacological properties.
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H13ClN6O/c20-13-5-7-14(8-6-13)27-12-26-17(9-10-22-26)18-23-19-15-3-1-2-4-16(15)21-11-25(19)24-18/h1-11H,12H2 |
InChI Key |
BDWMQUFVRSMRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=NN4COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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